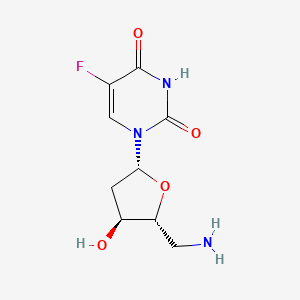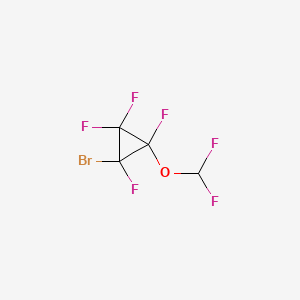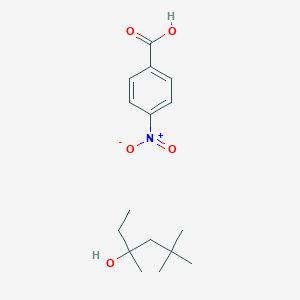
4-Nitrobenzoic acid;3,5,5-trimethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid;3,5,5-trimethylhexan-3-ol: is a compound that combines two distinct chemical entities: 4-nitrobenzoic acid and 3,5,5-trimethylhexan-3-ol. 4-Nitrobenzoic acid is a derivative of benzoic acid with a nitro group at the para position, making it a significant intermediate in organic synthesis . 3,5,5-Trimethylhexan-3-ol is an alcohol with a branched structure, commonly used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-Nitrobenzoic Acid: This compound can be synthesized by the nitration of benzoic acid or by treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid.
3,5,5-Trimethylhexan-3-ol: This alcohol can be prepared through the reduction of 3,5,5-trimethylhexan-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group, forming 4-aminobenzoic acid.
Common Reagents and Conditions:
Oxidation: Chromic acid, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products Formed:
From 4-Nitrobenzoic Acid: 4-Aminobenzoic acid, various nitro derivatives.
From 3,5,5-Trimethylhexan-3-ol: Corresponding ketones, esters.
Scientific Research Applications
Chemistry:
4-Nitrobenzoic Acid: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
3,5,5-Trimethylhexan-3-ol: Utilized in organic synthesis as a building block for more complex molecules.
Biology and Medicine:
4-Nitrobenzoic Acid: Precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.
3,5,5-Trimethylhexan-3-ol: Investigated for its potential use in drug delivery systems and as a solvent in pharmaceutical formulations.
Industry:
4-Nitrobenzoic Acid: Employed in the production of polymers and resins.
3,5,5-Trimethylhexan-3-ol: Used in the manufacture of fragrances and as a solvent in various industrial processes.
Mechanism of Action
4-Nitrobenzoic Acid:
Molecular Targets: Primarily interacts with nucleophiles in various chemical reactions.
3,5,5-Trimethylhexan-3-ol:
Comparison with Similar Compounds
4-Nitrobenzoic Acid: Similar compounds include 2-nitrobenzoic acid and 3-nitrobenzoic acid, which differ in the position of the nitro group on the benzene ring.
3,5,5-Trimethylhexan-3-ol: Similar compounds include other branched alcohols like 2,4,4-trimethylpentan-2-ol.
Uniqueness:
4-Nitrobenzoic Acid: Its para-nitro configuration makes it particularly useful in the synthesis of specific dyes and pharmaceuticals.
3,5,5-Trimethylhexan-3-ol: The presence of three methyl groups on the hexane chain provides unique steric properties, making it valuable in certain industrial applications.
Properties
CAS No. |
55705-69-6 |
|---|---|
Molecular Formula |
C16H25NO5 |
Molecular Weight |
311.37 g/mol |
IUPAC Name |
4-nitrobenzoic acid;3,5,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H20O.C7H5NO4/c1-6-9(5,10)7-8(2,3)4;9-7(10)5-1-3-6(4-2-5)8(11)12/h10H,6-7H2,1-5H3;1-4H,(H,9,10) |
InChI Key |
BKRNIGUGOXBFKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



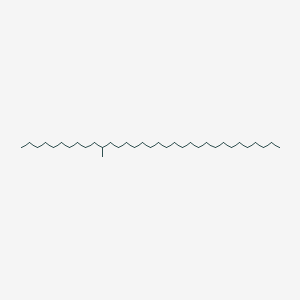
![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
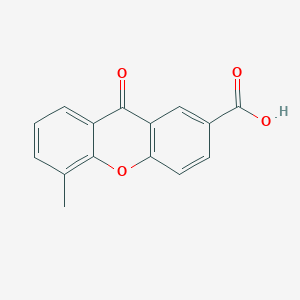

![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
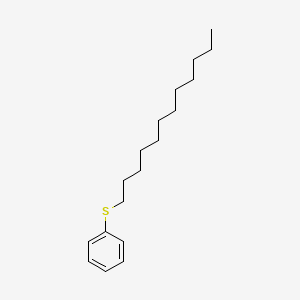
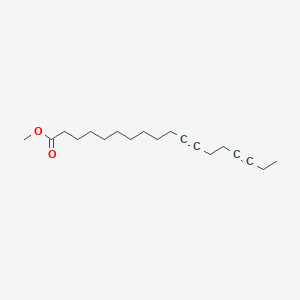
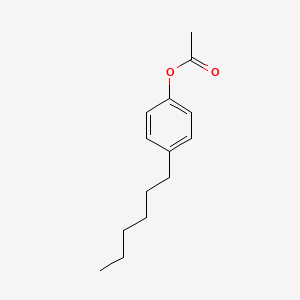
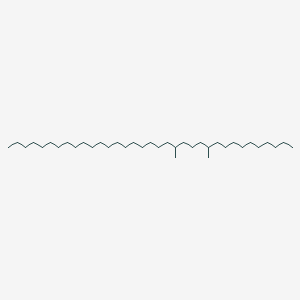
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
